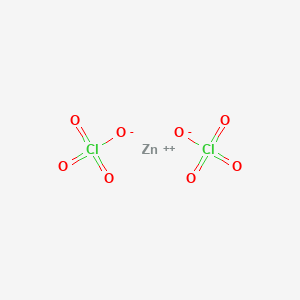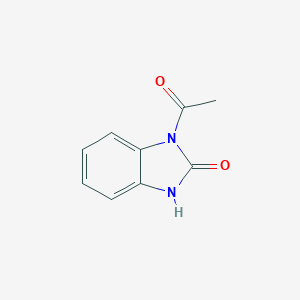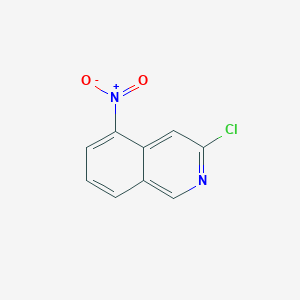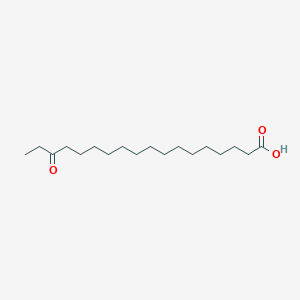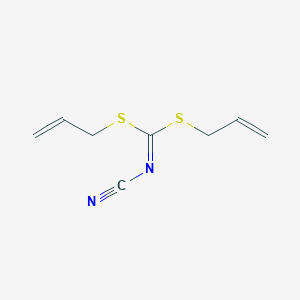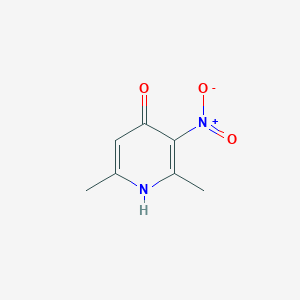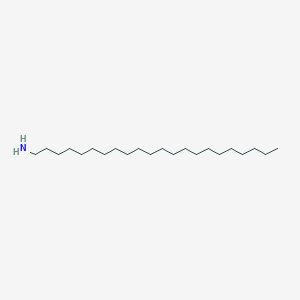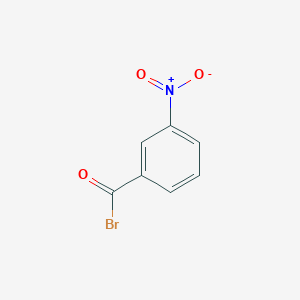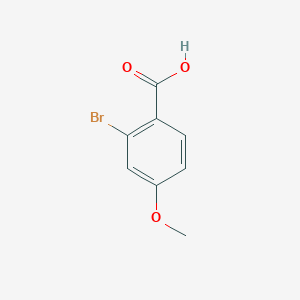
2-Bromo-4-methoxybenzoic acid
Descripción general
Descripción
2-Bromo-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H7BrO3. It features a bromine atom substituted at the second position and a methoxy group at the fourth position on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity .
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxybenzoic acid is utilized in numerous scientific research applications:
Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2-Bromo-4-methoxybenzoic acid is an aromatic acid that features bromine substitution It’s known that it serves as a valuable foundation for the synthesis of diverse compounds, playing a pivotal role in drug and compound development endeavors .
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.
Análisis Bioquímico
Biochemical Properties
A distinctive facet of 2-Bromo-4-methoxybenzoic acid’s functionality lies in its perceived role as a proton donor, facilitating the donation of protons to the target molecule . This protonation event engenders the creation of a bromonium ion, an intermediate that subsequently participates in a range of reactions contingent upon the specific reactants and prevailing conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of protons to the target molecule . This leads to the formation of a bromonium ion, which can participate in various reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the hydrolysis of 2-bromo-4-methoxybenzonitrile, which is obtained through the bromination of 4-methoxybenzonitrile. The hydrolysis is carried out under acidic or basic conditions to yield the desired carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Coupling Reactions: Boronic acids, palladium catalysts.
Reduction: Lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Corresponding alcohols.
Comparación Con Compuestos Similares
2-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure but with the bromine and methoxy groups at different positions.
2-Bromo-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: 2-Bromo-4-methoxybenzoic acid is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and properties. The methoxy group is an electron-donating group, while the bromine atom is an electron-withdrawing group, creating a unique electronic environment on the benzene ring. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Propiedades
IUPAC Name |
2-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJVMKLJNIKFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560869 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-85-4 | |
| Record name | 2-Bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


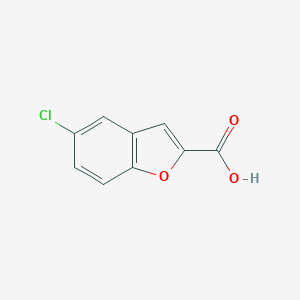
![5H-Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one(7CI,8CI)](/img/structure/B79441.png)
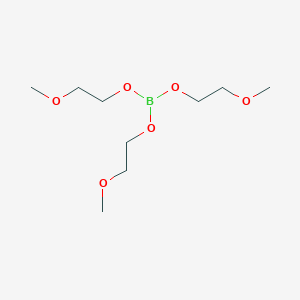
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
